An In-depth Technical Guide to Bis(2-Methoxyethyl)amine (CAS Number 111-95-5)
An In-depth Technical Guide to Bis(2-Methoxyethyl)amine (CAS Number 111-95-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(2-Methoxyethyl)amine, with the CAS number 111-95-5, is a secondary amine that serves as a versatile reagent and building block in organic synthesis. Its unique structural features, including the presence of two methoxyethyl groups, impart specific solubility and reactivity characteristics that are advantageous in a variety of chemical transformations. This technical guide provides a comprehensive overview of the core properties, applications, and handling of Bis(2-Methoxyethyl)amine, with a particular focus on its utility in synthetic methodologies relevant to drug discovery and development. Detailed experimental protocols for key reactions and visualizations of reaction mechanisms and workflows are included to facilitate its practical application in the laboratory.
Core Properties of Bis(2-Methoxyethyl)amine
Bis(2-Methoxyethyl)amine is a colorless to pale yellow liquid with a characteristic amine odor.[1] Its physical and chemical properties are summarized in the tables below.
Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C6H15NO2 | [2] |
| Molecular Weight | 133.19 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [1][4] |
| Boiling Point | 170-172 °C (lit.) | [2][3][5] |
| Melting Point | < -60 °C | [2][4] |
| Density | 0.902 g/mL at 25 °C (lit.) | [2][3][5] |
| Refractive Index (n20/D) | 1.419 (lit.) | [2][3][5] |
| Solubility | Soluble in water (872 g/L at 25 °C) | [1] |
| Vapor Pressure | 2.96 mmHg at 25 °C | [6] |
Chemical and Spectroscopic Properties
| Property | Value | Reference(s) |
| IUPAC Name | 2-Methoxy-N-(2-methoxyethyl)ethanamine | [2] |
| Synonyms | 2,2′-Dimethoxydiethylamine, Di(2-methoxyethyl)amine | [2][3] |
| InChI | InChI=1S/C6H15NO2/c1-8-5-3-7-4-6-9-2/h7H,3-6H2,1-2H3 | [3] |
| InChI Key | IBZKBSXREAQDTO-UHFFFAOYSA-N | [3] |
| Canonical SMILES | COCCNCCOC | [3] |
| pKa | Not readily available | |
| LogP | -0.72 (calculated) | [7] |
Safety and Handling
Bis(2-Methoxyethyl)amine is a hazardous chemical and requires careful handling in a laboratory setting.[7][8]
Hazard Identification
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |
| Flammable liquids (Category 3) | 🔥 | Danger | H226: Flammable liquid and vapor. |
| Acute toxicity, Dermal (Category 4) | ❗ | Warning | H312: Harmful in contact with skin. |
| Skin corrosion (Category 1B) | corrosive | Danger | H314: Causes severe skin burns and eye damage. |
| Serious eye damage (Category 1) | corrosive | Danger | H318: Causes serious eye damage. |
Data sourced from multiple safety data sheets.[1][3][7][8][9]
Precautionary Measures and Personal Protective Equipment (PPE)
When handling Bis(2-Methoxyethyl)amine, the following precautions should be taken:
-
Engineering Controls: Work in a well-ventilated fume hood.[8]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If ventilation is inadequate, use a suitable respirator.[3]
-
-
Handling: Keep away from heat, sparks, and open flames.[8] Avoid contact with skin and eyes.[7] Wash thoroughly after handling.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] Keep away from incompatible materials such as strong oxidizing agents and acids.[4]
Applications in Organic Synthesis
Bis(2-Methoxyethyl)amine is a valuable secondary amine in a range of organic transformations, particularly in the synthesis of nitrogen-containing compounds. Its applications are of significant interest to researchers in drug discovery and development for the construction of novel molecular scaffolds.[5][10]
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11] Bis(2-Methoxyethyl)amine can be employed as the amine coupling partner to react with aryl halides or triflates, yielding N,N-bis(2-methoxyethyl)arylamines.[3] These products can serve as intermediates in the synthesis of more complex molecules.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Disclaimer: This is a general protocol and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Bis(2-Methoxyethyl)amine (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)2) (0.02 mmol)
-
A suitable phosphine (B1218219) ligand (e.g., RuPhos, XPhos) (0.04 mmol)[12]
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (B28343) (5 mL)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add palladium(II) acetate, the phosphine ligand, and sodium tert-butoxide.
-
Add the aryl halide and Bis(2-Methoxyethyl)amine to the tube.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Synthesis of α-Ketoamides
Bis(2-Methoxyethyl)amine can be used in the metal-free oxidative coupling with methyl ketones to synthesize α-ketoamides.[3] This transformation is typically mediated by an oxidant such as tert-butyl hydroperoxide in the presence of a catalyst like iodine.[13] α-Ketoamides are important structural motifs in various biologically active compounds.
Experimental Protocol: General Procedure for the Synthesis of α-Ketoamides
Disclaimer: This is a general protocol and may require optimization for specific substrates.
Materials:
-
Methyl ketone (1.0 mmol)
-
Bis(2-Methoxyethyl)amine (1.5 mmol)
-
Iodine (I2) (0.2 mmol)
-
tert-Butyl hydroperoxide (t-BuOOH, 70% in water) (3.0 mmol)
-
Dimethyl sulfoxide (B87167) (DMSO) (3 mL)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the methyl ketone, Bis(2-Methoxyethyl)amine, and iodine in DMSO.
-
Add tert-butyl hydroperoxide dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for the time required for the reaction to complete (monitor by TLC).
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General workflow for α-ketoamide synthesis.
Synthesis of N,N-dialkyl Perfluoroalkanesulfonamides
Bis(2-Methoxyethyl)amine reacts with perfluoroalkanesulfonyl halides (e.g., perfluorooctanesulfonyl fluoride) to form N,N-bis(2-methoxyethyl)perfluoroalkanesulfonamides.[3] These compounds are of interest in materials science and have potential applications due to the unique properties conferred by the perfluoroalkyl chain.[14]
Experimental Protocol: General Procedure for the Synthesis of N,N-dialkyl Perfluoroalkanesulfonamides
Disclaimer: This is a general protocol and may require optimization for specific substrates.
Materials:
-
Perfluoroalkanesulfonyl fluoride (B91410) (1.0 mmol)
-
Bis(2-Methoxyethyl)amine (2.5 mmol, excess)
-
Anhydrous diethyl ether or dioxane (10 mL)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve Bis(2-Methoxyethyl)amine in anhydrous diethyl ether under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the perfluoroalkanesulfonyl fluoride to the stirred amine solution. An initial formation of an ammonium (B1175870) salt complex may be observed.[14]
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or NMR).
-
Filter the reaction mixture to remove any precipitated salts.
-
Wash the filtrate with dilute hydrochloric acid, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by distillation or chromatography if necessary.
Role in Drug Discovery and Development
While direct applications of Bis(2-Methoxyethyl)amine in marketed drugs are not prominent, its utility as a synthetic intermediate is significant. It is used in the preparation of various heterocyclic scaffolds that are of interest in medicinal chemistry. For instance, it is a reactant in the synthesis of pyrido[2,3-d]pyrimidin-7-ones, which have been investigated as selective inhibitors of cyclin-dependent kinases (CDKs), and (pyridyl)pyrazolopyrimidines, which have been explored as corticotropin-releasing factor receptor antagonists.[5] The ability to introduce the N,N-bis(2-methoxyethyl)amino moiety can influence the pharmacokinetic properties of a molecule, such as solubility and metabolic stability.
Conclusion
Bis(2-Methoxyethyl)amine (CAS 111-95-5) is a commercially available secondary amine with a valuable role in modern organic synthesis. Its utility in key transformations such as the Buchwald-Hartwig amination and the synthesis of α-ketoamides and sulfonamides makes it a relevant tool for researchers and professionals in drug discovery and development. A thorough understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in the laboratory. The provided experimental protocols and diagrams serve as a practical resource for the application of Bis(2-Methoxyethyl)amine in the synthesis of novel chemical entities.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemwhat.com [chemwhat.com]
- 3. ビス(2-メトキシエチル)アミン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. bdmaee.net [bdmaee.net]
- 5. BIS(2-METHOXYETHYL)AMINE | 111-95-5 [chemicalbook.com]
- 6. Uses of Bis (2-methoxyethyl) ether_Chemicalbook [chemicalbook.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Page loading... [wap.guidechem.com]
- 10. cphi-online.com [cphi-online.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. research.rug.nl [research.rug.nl]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and Structure of Environmentally Relevant Perfluorinated Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
